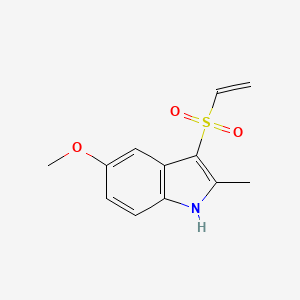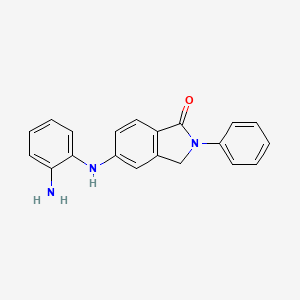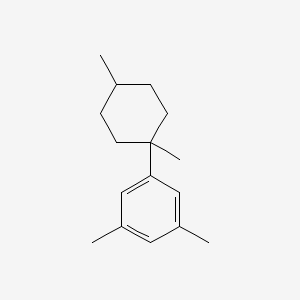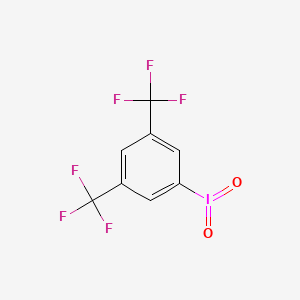
1-Iodyl-3,5-bis(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodyl-3,5-bis(trifluoromethyl)benzene is a halogenated hydrocarbon with the molecular formula C8H3F6I. It is characterized by the presence of iodine and trifluoromethyl groups attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodyl-3,5-bis(trifluoromethyl)benzene can be synthesized through the iodination of 3,5-bis(trifluoromethyl)benzene. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions. The process requires careful handling due to the reactivity of the intermediates and the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to ensure the purity and yield of the compound. Safety measures are crucial due to the potential hazards associated with the chemicals involved .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodyl derivatives.
Reduction: Reduction reactions can convert the iodyl group to iodide.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxone and trifluoroacetic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products:
Oxidation: Iodyl derivatives.
Reduction: Iodide derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Iodyl-3,5-bis(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodyl and iodide derivatives.
Biology: The compound is utilized in biochemical studies to investigate the effects of halogenated hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Iodyl-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets through its iodyl and trifluoromethyl groups. These interactions can lead to various chemical transformations, including oxidation and substitution reactions. The pathways involved are complex and depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
- 3-Iodobenzotrifluoride
- 4-Iodoanisole
- 1,3,5-tris(trifluoromethyl)benzene
Uniqueness: 1-Iodyl-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both iodyl and trifluoromethyl groups, which impart distinct chemical properties. This combination makes it a valuable reagent in various chemical reactions and applications .
Propriétés
Numéro CAS |
920757-31-9 |
|---|---|
Formule moléculaire |
C8H3F6IO2 |
Poids moléculaire |
372.00 g/mol |
Nom IUPAC |
1-iodyl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F6IO2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)15(16)17/h1-3H |
Clé InChI |
CFOURYHXRGZKBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)I(=O)=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B14184495.png)
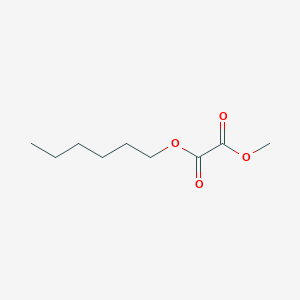
![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)
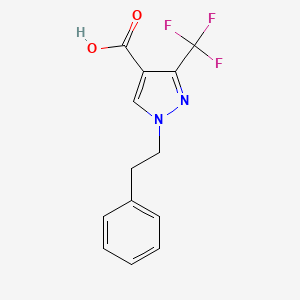
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)
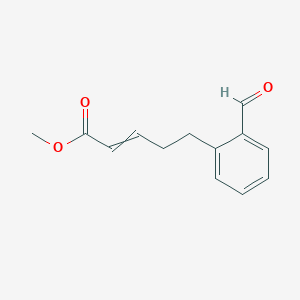
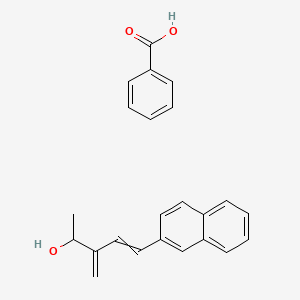
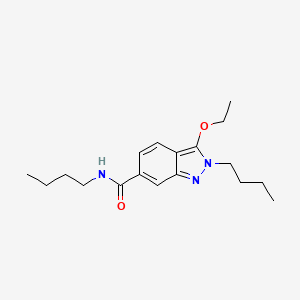
![N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine](/img/structure/B14184549.png)

